4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo-derivatives.
Reduction: Reduction reactions can modify the triazolopyrazine ring, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution is a key reaction in its synthesis, involving reagents like triazole-2-thiol.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, some derivatives inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
- 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine .
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives .
Compared to these compounds, 4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE may exhibit unique biological activities and higher potency in certain applications .
Properties
Molecular Formula |
C23H22ClN5O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C23H22ClN5O3/c1-32-19-6-3-2-5-16(19)15-25-21(30)8-4-7-20-26-27-22-23(31)28(13-14-29(20)22)18-11-9-17(24)10-12-18/h2-3,5-6,9-14H,4,7-8,15H2,1H3,(H,25,30) |
InChI Key |
PIHYGINYBCSAHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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